2-Chloro-5-methyl-4-(propan-2-yloxy)aniline

Description

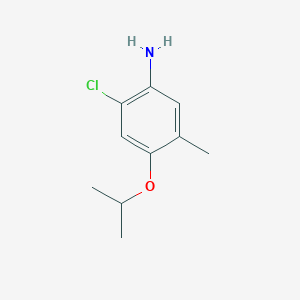

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline is a substituted aniline derivative characterized by a chloro group at position 2, a methyl group at position 5, and a propan-2-yloxy (isopropoxy) group at position 4 of the benzene ring. The steric bulk of the isopropoxy group further impacts its interactions in synthetic pathways or biological systems.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-chloro-5-methyl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H14ClNO/c1-6(2)13-10-5-8(11)9(12)4-7(10)3/h4-6H,12H2,1-3H3 |

InChI Key |

YEYLDOAIOLVBBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC(C)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-(propan-2-yloxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-chloro-5-methyl-4-(propan-2-yloxy)phenol, which is then subjected to a nucleophilic substitution reaction with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Various substituted anilines.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Scientific Research Applications

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Methyl-6-(propan-2-yloxy)aniline Hydrochloride

Structure: Chloro substituent is absent; methyl is at position 2, and isopropoxy at position 6. Molecular Formula: C₁₀H₁₄ClNO (hydrochloride salt). Key Properties:

- The hydrochloride salt form enhances stability and solubility compared to free aniline.

- Applications: Likely used as an intermediate in drug synthesis, where salt forms improve crystallinity or bioavailability .

Phenoxy-Substituted Analog: 4-(5-Chloro-2-Methoxy-Phenoxy)-Aniline

Structure: A phenoxy group at position 4, with 5-chloro and 2-methoxy substituents on the phenoxy ring. Molecular Formula: C₁₃H₁₂ClNO₂. Key Properties:

- Increased steric bulk and electron-withdrawing effects from the phenoxy group reduce amine reactivity compared to the target compound.

- Synthesis involves nitro-phenoxy intermediates (e.g., 4-chloro-1-methoxy-2-(4-nitro-phenoxy)-benzene), followed by reduction to the aniline . Applications: Potential use in herbicides or dyes, where extended aromatic systems enhance binding to biological targets.

Trifluoromethyl-Substituted Analog: 2-Chloro-5-Methyl-4-(Trifluoromethyl)Aniline

Structure : Replaces the isopropoxy group with a trifluoromethyl (CF₃) group at position 4.

Molecular Formula : C₈H₇ClF₃N.

Key Properties :

- Electron Effects : The strong electron-withdrawing CF₃ group significantly reduces electron density at the aromatic ring, lowering pKa (predicted 0.94) compared to the target compound.

- Physical Data : Higher molar mass (209.6 g/mol) and boiling point (217.5°C predicted) due to the polar CF₃ group.

- Synthesis : Likely involves Friedel-Crafts alkylation or direct fluorination strategies.

Applications : Common in agrochemicals, where CF₃ groups improve metabolic stability and lipophilicity .

Comparative Analysis Table

Biological Activity

2-Chloro-5-methyl-4-(propan-2-yloxy)aniline is an organic compound with the molecular formula C11H14ClN O. Its structure features a substituted aniline, characterized by a chlorine atom, a methyl group, and a propan-2-yloxy group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's unique arrangement of functional groups influences its chemical reactivity and biological activity. The presence of the chlorine atom and the propan-2-yloxy group enhances its interaction with biological targets, which may include enzymes and receptors involved in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN O |

| Molecular Weight | 215.69 g/mol |

| Melting Point | Not specified |

| Solubility | Variable based on solvent |

Research indicates that this compound may exhibit biological activity through mechanisms such as enzyme inhibition and receptor binding. These interactions can modulate various cellular functions, potentially leading to therapeutic effects.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.

- Receptor Binding : The compound's structure allows it to bind to certain receptors, influencing signaling pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activity. For instance, studies indicate that related anilines can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic processes .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential for this compound in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroaniline | Lacks the propan-2-yloxy group | Moderate antimicrobial activity |

| 4-Methyl-3-(propan-2-yloxy)aniline | Contains a methyl group at a different position | Notable anti-inflammatory effects |

| 6-(Propan-2-yloxy)aniline | Lacks the chlorine atom | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.